molecular formula C15H14N2O B14905775 2-(4-Ethylphenyl)-1,3-benzoxazol-6-amine

2-(4-Ethylphenyl)-1,3-benzoxazol-6-amine

Cat. No.: B14905775
M. Wt: 238.28 g/mol
InChI Key: VQYULOWWCJAZTC-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)benzo[d]oxazol-6-amine is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)benzo[d]oxazol-6-amine typically involves the condensation of 4-ethylphenylamine with 2-aminobenzoic acid under acidic conditions to form the intermediate 2-(4-ethylphenyl)benzoxazole. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of 2-(4-Ethylphenyl)benzo[d]oxazol-6-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common solvents used include methanol and dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)benzo[d]oxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethylphenyl)benzo[d]oxazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)benzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenyl)benzo[d]oxazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s lipophilicity, solubility, and interaction with biological targets, making it distinct from other benzoxazole derivatives .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(4-ethylphenyl)-1,3-benzoxazol-6-amine

InChI

InChI=1S/C15H14N2O/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16)9-14(13)18-15/h3-9H,2,16H2,1H3

InChI Key

VQYULOWWCJAZTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N

Origin of Product

United States

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